(3R)-3-Amino-3-(2-methylphenyl)propanamide
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Overview
Description
(3R)-3-Amino-3-(2-methylphenyl)propanamide is an organic compound with a chiral center, making it an enantiomerically pure substance
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-3-Amino-3-(2-methylphenyl)propanamide typically involves the following steps:
Starting Material: The synthesis begins with 2-methylbenzaldehyde.
Formation of Intermediate: The aldehyde group is converted to an amine group through reductive amination, using reagents such as sodium cyanoborohydride.
Amide Formation: The resulting amine is then reacted with acryloyl chloride under basic conditions to form the amide bond, yielding this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors could be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
(3R)-3-Amino-3-(2-methylphenyl)propanamide can undergo several types of chemical reactions:
Oxidation: The amine group can be oxidized to form a nitroso or nitro derivative.
Reduction: The amide group can be reduced to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions typically involve acidic or basic catalysts, depending on the specific substitution reaction.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
(3R)-3-Amino-3-(2-methylphenyl)propanamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3R)-3-Amino-3-(2-methylphenyl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The amine group can form hydrogen bonds with active sites, while the aromatic ring can participate in π-π interactions. These interactions can modulate the activity of the target molecule, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
(3S)-3-Amino-3-(2-methylphenyl)propanamide: The enantiomer of the compound, with different stereochemistry.
3-Amino-3-phenylpropanamide: Lacks the methyl group on the aromatic ring.
3-Amino-3-(2-chlorophenyl)propanamide: Contains a chlorine substituent instead of a methyl group.
Uniqueness
(3R)-3-Amino-3-(2-methylphenyl)propanamide is unique due to its specific stereochemistry and the presence of the methyl group on the aromatic ring, which can influence its reactivity and interactions with biological targets.
Properties
Molecular Formula |
C10H14N2O |
---|---|
Molecular Weight |
178.23 g/mol |
IUPAC Name |
(3R)-3-amino-3-(2-methylphenyl)propanamide |
InChI |
InChI=1S/C10H14N2O/c1-7-4-2-3-5-8(7)9(11)6-10(12)13/h2-5,9H,6,11H2,1H3,(H2,12,13)/t9-/m1/s1 |
InChI Key |
PAUYVGZYLILRKV-SECBINFHSA-N |
Isomeric SMILES |
CC1=CC=CC=C1[C@@H](CC(=O)N)N |
Canonical SMILES |
CC1=CC=CC=C1C(CC(=O)N)N |
Origin of Product |
United States |
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